molecular formula C9H7ClF2O2 B14833522 Methyl (3-chlorophenyl)(difluoro)acetate

Methyl (3-chlorophenyl)(difluoro)acetate

Cat. No.: B14833522
M. Wt: 220.60 g/mol
InChI Key: LNOWKDSBUKNPPZ-UHFFFAOYSA-N
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Description

Methyl (3-chlorophenyl)(difluoro)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a (3-chlorophenyl)(difluoro)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-chlorophenyl)(difluoro)acetate typically involves the esterification of (3-chlorophenyl)(difluoro)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions: Methyl (3-chlorophenyl)(difluoro)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the aromatic ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield (3-chlorophenyl)(difluoro)acetic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted (3-chlorophenyl)(difluoro)acetates.

    Hydrolysis: (3-chlorophenyl)(difluoro)acetic acid and methanol.

    Reduction: (3-chlorophenyl)(difluoro)methanol.

Scientific Research Applications

Methyl (3-chlorophenyl)(difluoro)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl (3-chlorophenyl)(difluoro)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release (3-chlorophenyl)(difluoro)acetic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl (3-chlorophenyl)acetate: Similar structure but lacks the difluoro groups.

    Methyl (3-fluorophenyl)(difluoro)acetate: Similar structure but has a fluorine atom instead of chlorine.

Uniqueness: Methyl (3-chlorophenyl)(difluoro)acetate is unique due to the presence of both chlorine and difluoro groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

methyl 2-(3-chlorophenyl)-2,2-difluoroacetate

InChI

InChI=1S/C9H7ClF2O2/c1-14-8(13)9(11,12)6-3-2-4-7(10)5-6/h2-5H,1H3

InChI Key

LNOWKDSBUKNPPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)(F)F

Origin of Product

United States

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